2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2)
Description
The compound 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) features a partially saturated pyrazolo[4,3-c]pyridine core with a methyl group at the 5-position and a hydrochloride salt in a 1:2 stoichiometry.
Properties
IUPAC Name |
5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-3-2-6-5(4-11)7(8)10-9-6/h2-4H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUUCHAWNTSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The patent CN113264931B outlines a three-step sequence starting with ethyl 3-aminopropanoate hydrochloride (1 ). Treatment with acrylonitrile under basic conditions yields secondary amine 2 , which undergoes cyclization with hydrazine hydrate to form the pyrazole ring (Compound 3 ). Critical to this step is the use of acetic acid as a solvent at 80°C, achieving a 75% yield.
Nucleophilic Aromatic Substitution
Compound 3 reacts with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 100°C for 12 hours, facilitating aromatic nucleophilic substitution (SNAr) to install the 2-cyanophenyl group (Compound 4 ). This step underscores the importance of electron-deficient aryl halides in driving substitution at the pyridine nitrogen.
Hydrochloride Salt Formation
The free base is treated with concentrated hydrochloric acid in a 1:2 molar ratio, precipitating the hydrochloride salt. X-ray crystallography and elemental analysis confirm the stoichiometry, with the two HCl molecules protonating the pyridine and amine nitrogens.
One-Pot Annulation Using Sydnone Intermediates
An alternative route, adapted from ACS Omega, employs 3-arylsydnones as dipolarophiles. Heating 4-acetyl-3-arylsydnone (5a–l ) with aryl hydrazines in DMF/POCl3 induces a Vilsmeier–Haack reaction, followed by intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core. Microwave irradiation (150 W, 120°C) reduces reaction time from hours to minutes, enhancing yields to 94%. While this method excels in efficiency, it requires stringent control over electrophilic substitution patterns to avoid regioisomeric byproducts.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
Palladium on carbon (Pd/C) facilitates hydrogenolysis of nitriles to amines in the final steps, while lithium hydroxide ensures selective ester hydrolysis without degrading the pyrazole ring.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Elemental analysis for the hydrochloride salt (C12H18Cl2N4) yields:
Comparative Evaluation of Synthetic Routes
Mechanistic Insights and Side Reactions
Acetyl Group Migration
During hydrazone formation, N- to C-acetyl migration may occur, as observed in pyrazolo[4,3-b]pyridine syntheses. Controlled experiments with deuterated solvents confirm this rearrangement proceeds via a six-membered transition state.
Byproduct Formation
Competing pathways in sydnone-based routes generate trace amounts of pyridazinone derivatives, necessitating chromatographic separation.
Industrial Scalability and Cost Analysis
The hydrazine-mediated approach offers superior scalability, with raw material costs estimated at $120/kg for the hydrochloride salt. In contrast, sydnone precursors are cost-prohibitive (>$500/kg), limiting large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms of the parent compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that pyrazolo[4,3-c]pyridine derivatives possess significant anticancer properties. For instance, studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. It is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is vital for rapidly dividing cancer cells .
- Antimicrobial Activity : Pyrazolo[4,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of 2H-Pyrazolo[4,3-c]pyridin-3-amine against various cancer cell lines. The results indicated that the compound could induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. The mechanism involved the activation of caspase-9 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against multiple strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
Anticancer Activity Summary
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2H-Pyrazolo[4,3-c]pyridin-3-amine | MCF-7 (Breast) | 12.5 | |
| 2H-Pyrazolo[4,3-c]pyridin-3-amine | K562 (Leukemia) | 8.0 |
Enzyme Inhibition Summary
Mechanism of Action
The mechanism of action of 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Biological Activity
2H-Pyrazolo[4,3-c]pyridin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2), exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 2H-Pyrazolo[4,3-c]pyridines often involves multicomponent reactions (MCRs) that yield various derivatives with distinct substituents. The compound is characterized by a tetrahydro structure with a methyl group at the 5-position. This structural configuration is critical for its biological activity.
Synthetic Pathway
The synthesis typically employs starting materials such as hydrazines and carbonyl compounds under acidic conditions to facilitate cyclization. For example:
- Starting Materials : Hydrazine derivatives and α-oxoketene dithioacetals.
- Reaction Conditions : Acid-catalyzed condensation followed by cyclization.
- Yield : High yields are often reported, reaching up to 79% for certain derivatives.
Antiproliferative Effects
Research has demonstrated that various derivatives of 2H-Pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against cancer cell lines. Notably:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).
- GI50 Values : The growth inhibition concentration (GI50) values for selected compounds reveal potent activity:
| Compound | R1 | R2 | GI50 (MV4-11) | GI50 (K562) | GI50 (MCF-7) |
|---|---|---|---|---|---|
| 18 | H | Ph | 7.7 ± 2.6 | >10 | >10 |
| 21 | H | 4-MeO-Ph | 3.5 ± 1.2 | 4.8 ± 2.5 | 7.3 ± 0.2 |
| 23 | H | 4-OH-Ph | <1 | <1 | <1 |
These results indicate that modifications at the R1 and R2 positions significantly influence antiproliferative potency.
The mechanisms underlying the antiproliferative effects of these compounds include:
- Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death.
- Inhibition of Key Kinases : Certain derivatives inhibit p90 ribosomal S6 kinases (RSK2), which play a role in cell proliferation and survival.
- Cell Cycle Arrest : Studies indicate that these compounds can arrest the cell cycle at mitosis, contributing to their effectiveness against cancer cells.
Case Study 1: Anticancer Activity
In a study examining the effects of various pyrazolo[4,3-c]pyridine derivatives on cancer cell lines, it was found that compound 21 exhibited a remarkable GI50 value of 3.5 µM against MV4-11 cells. This compound was noted for its ability to induce apoptosis through caspase activation and downregulation of proliferating cell nuclear antigen (PCNA).
Case Study 2: Inhibition of Kinases
Another study focused on the kinase inhibition properties of these compounds highlighted that several derivatives showed moderate inhibitory effects against CK1d and p38α kinases, which are involved in cellular stress responses and inflammation.
Q & A
Q. What are the recommended safety protocols for handling 2H-Pyrazolo[4,3-c]pyridin-3-amine derivatives during synthesis and characterization?
Methodological Answer:
- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile by-products (e.g., HCl release during salt formation) .
- Waste Management : Segregate organic and inorganic waste; coordinate with certified hazardous waste disposal services to comply with environmental regulations. Document waste composition for traceability .
- Contingency Plans : Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate for acid spills) and train personnel in emergency protocols.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the hydrochloride salt form?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments (e.g., pyrazolo-pyridine ring protons at δ 7.0–8.5 ppm) and carbon assignments .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 239.15 for the dihydrochloride derivative) .
Q. How can researchers ensure reproducibility in synthesizing the hydrochloride salt from the free base?
Methodological Answer:
- Stoichiometric Control : Use molar ratios of 1:2 (free base:HCl) in ethanol/water mixtures under nitrogen to prevent oxidation.
- Crystallization Optimization : Adjust cooling rates (e.g., 0.5°C/min) and solvent polarity (e.g., ethanol/ether) to enhance crystal uniformity .
- pH Monitoring : Maintain pH < 2 during salt formation to ensure complete protonation of amine groups .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in biological activity data across studies involving pyrazolo-pyridine derivatives?
Methodological Answer:
- Standardized Assays : Validate cell-based assays (e.g., IC) using positive controls (e.g., kinase inhibitors) and normalize results to cell viability metrics .
- Batch-to-Batch Variability Analysis : Compare HPLC purity profiles and residual solvent levels (e.g., DMSO) across synthesized batches to isolate confounding factors .
- Meta-Analysis Frameworks : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies while accounting for methodological differences .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics for ring-functionalization .
- Docking Studies : Map binding affinities to biological targets (e.g., kinase ATP pockets) using AutoDock Vina, validated by in vitro IC correlations .
Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation products via LC-MS and identify hydrolytic cleavage pathways .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C) under nitrogen atmospheres to guide storage protocols .
- Solid-State Stability : Conduct X-ray diffraction (XRD) on aged samples to detect polymorphic transitions affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
